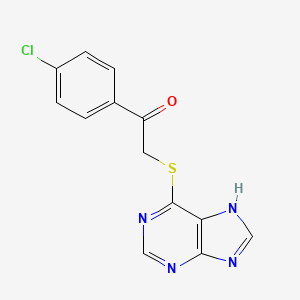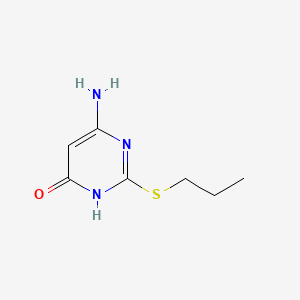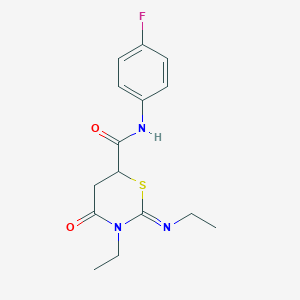
Methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H6N2O7S. . This compound appears as white to pale yellow-white crystalline material, with a melting point of 163°C (decomposition). It is soluble in water, slightly soluble in ethanol, and insoluble in chloroform .
Preparation Methods
The synthetic routes for methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate involve acetylation of the corresponding hydroxyl group. One common method is the esterification of 3-hydroxy-4,6-dinitrobenzothiophene-2-carboxylic acid with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions and yields the desired ester. Industrial production methods may vary, but the principles remain consistent.
Chemical Reactions Analysis
This compound can undergo various reactions, including:
Acetylation: C(=O)-) to the hydroxyl group.
Nitration: The substitution of nitro groups (NO) at specific positions.
Ester Hydrolysis: Conversion back to the carboxylic acid form under acidic or basic conditions.
Common reagents include acetic anhydride, concentrated sulfuric acid, and nitric acid. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For functional materials due to its unique structure.
Pharmaceutical Research: Investigating potential drug candidates.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While methyl 3-(acetyloxy)-4,6-dinitro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, similar compounds include other benzothiophene derivatives with varying functional groups.
Properties
Molecular Formula |
C12H8N2O8S |
|---|---|
Molecular Weight |
340.27 g/mol |
IUPAC Name |
methyl 3-acetyloxy-4,6-dinitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H8N2O8S/c1-5(15)22-10-9-7(14(19)20)3-6(13(17)18)4-8(9)23-11(10)12(16)21-2/h3-4H,1-2H3 |
InChI Key |
JBEALWVCMTVPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(SC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine](/img/structure/B11508361.png)
![N~2~-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B11508372.png)
![12-(2,3-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508376.png)


![1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11508382.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(2,4-diethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11508390.png)
![4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11508408.png)
![N-[(5Z)-3-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline](/img/structure/B11508410.png)
![(3-Bromo-4-methoxyphenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11508418.png)
![1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B11508425.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B11508426.png)

